![molecular formula C59H62Cl2N8O23 B14096129 (1S,2R,18R,19R,22S,25R,40S)-19-amino-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B14096129.png)
(1S,2R,18R,19R,22S,25R,40S)-19-amino-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid
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Overview
Description
Vancomycin hexapeptide is a derivative of vancomycin, a glycopeptide antibiotic known for its effectiveness against Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) . Vancomycin hexapeptide retains the core structure of vancomycin but is modified to enhance its properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vancomycin hexapeptide is synthesized through a series of complex chemical reactions involving the assembly of amino acids into a hexapeptide chain. The glycosylated hexapeptide chain consists of chloro-β-hydroxytyrosines, p-hydroxyphenylglycines, N-methylleucine, and aspartic acid . The synthesis involves the use of nonribosomal peptide synthetases (NRPSs) which catalyze the addition of amino acids to form the peptide chain .
Industrial Production Methods: Industrial production of vancomycin hexapeptide involves fermentation processes using the bacterium Amycolatopsis orientalis. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Vancomycin hexapeptide undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of vancomycin hexapeptide with altered functional groups that can enhance its biological activity or stability .
Scientific Research Applications
Vancomycin hexapeptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Employed in the study of bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Investigated for its potential as an antiviral agent, particularly against influenza A and B viruses.
Industry: Utilized in the development of new antibiotics and antiviral agents.
Mechanism of Action
Vancomycin hexapeptide exerts its effects by inhibiting bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the cell wall and thus weakening the bacterial cell wall, leading to cell lysis and death . This mechanism is similar to that of vancomycin but with enhanced properties due to the modifications in the hexapeptide structure.
Comparison with Similar Compounds
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.
Dalbavancin: A lipoglycopeptide antibiotic with a longer half-life and similar antibacterial activity.
Oritavancin: A semisynthetic glycopeptide with enhanced activity against resistant strains.
Uniqueness: Vancomycin hexapeptide is unique due to its specific modifications that enhance its antiviral properties while retaining its antibacterial activity
Properties
Molecular Formula |
C59H62Cl2N8O23 |
---|---|
Molecular Weight |
1322.1 g/mol |
IUPAC Name |
(1S,2R,18R,19R,22S,25R,40S)-19-amino-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C59H62Cl2N8O23/c1-19-51(79)59(2,64)17-38(87-19)91-50-48(78)47(77)36(18-70)90-58(50)92-49-34-12-23-13-35(49)89-33-8-5-22(11-28(33)61)46(76)44-56(84)68-43(57(85)86)26-14-24(71)15-31(73)39(26)25-9-20(3-6-30(25)72)41(54(82)69-44)67-55(83)42(23)66-52(80)29(16-37(62)74)65-53(81)40(63)45(75)21-4-7-32(88-34)27(60)10-21/h3-15,19,29,36,38,40-48,50-51,58,70-73,75-79H,16-18,63-64H2,1-2H3,(H2,62,74)(H,65,81)(H,66,80)(H,67,83)(H,68,84)(H,69,82)(H,85,86)/t19-,29-,36?,38-,40+,41?,42+,43-,44-,45+,46+,47?,48?,50+,51+,58-,59-/m0/s1 |
InChI Key |
SSCUQZZTTLVMFJ-IKBWJMRSSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@H]2[C@@H](OC(C(C2O)O)CO)OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)(C)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)CO)O)O)(C)N)O |
Origin of Product |
United States |
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